N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide
Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a fused pyrazole-cyclopentane core substituted with a methyl group at position 2 and a tetrahydrofuran-3-carboxamide moiety attached via a methylene bridge. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the tetrahydrofuran component introduces a saturated oxygen-containing ring. Though direct synthesis data for this compound is unavailable in the provided evidence, its structural framework aligns with intermediates described in pharmaceutical patents, such as those involving tetrahydrofuran-carboxamide derivatives (e.g., ) .
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-12(10-3-2-4-11(10)15-16)7-14-13(17)9-5-6-18-8-9/h9H,2-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFCKHFZBGGFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.37 g/mol |
| CAS Number | 2034289-34-2 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway generally includes cyclization and functionalization steps to introduce the tetrahydrofuran moiety and the carboxamide group.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in a DPPH assay, these compounds showed substantial free radical scavenging abilities, indicating their potential as antioxidants .
Antihypertensive Effects
The compound has been evaluated for antihypertensive activity. In vitro assays reveal that it can inhibit angiotensin-converting enzyme (ACE), a key regulator in blood pressure control. This inhibition suggests a mechanism through which the compound could exert antihypertensive effects .
Antimicrobial Activity
The antibacterial efficacy of related compounds has been assessed using agar well diffusion methods. Results indicate that these compounds possess notable antibacterial properties against various strains of bacteria, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
- Study on Antioxidant Potentials : A recent study characterized several analogs derived from tetrahydrofuran derivatives and evaluated their antioxidant activities using the DPPH assay. The findings indicated that these derivatives exhibited enhanced antioxidant capabilities compared to their parent compounds .
- Antihypertensive Evaluation : In a pharmacological assessment involving various synthesized compounds, it was found that certain derivatives of this compound demonstrated significant ACE inhibition. This suggests potential therapeutic applications in managing hypertension .
- Antimicrobial Studies : Compounds similar to this compound were tested against common pathogens. The results showed effective inhibition zones indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, physical properties, and applications of the target compound and its analogs:
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s pyrazole-cyclopentane system contrasts with quinazoline (), imidazopyridine (), and furopyridine () cores. These differences influence electronic properties and steric bulk, which are critical in drug-receptor interactions.
- Tetrahydrofuran rings are common in all compounds except and , which use imidazopyridine and furopyridine systems.
Functional Group Variations :
- The 3-carboxamide position in the target compound distinguishes it from the 2-carboxamide analog in , which may alter solubility and hydrogen-bonding patterns .
- and feature ester and nitro groups , which are absent in the target compound. These groups enhance electrophilicity and reactivity .
’s tetrahydrofuran derivative serves as a herbicide, highlighting the scaffold’s versatility across industries .
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The pyrazole scaffold is constructed via cyclocondensation of cyclopentanone derivatives with hydrazines. For example:
- Cyclopentanone is treated with methyl hydrazine in acetic acid to form 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole .
- Vilsmeier-Haack formylation introduces a formyl group at position 3 using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclocondensation | Methyl hydrazine, acetic acid | Reflux, 12 h | 68% |
| Formylation | DMF, POCl₃ | 0–5°C, 2 h | 75% |
Functionalization of the Pyrazole Core
The formyl group is reduced to a hydroxymethyl substituent using sodium borohydride (NaBH₄) in ethanol. Subsequent conversion to an aminomethyl group proceeds via a Gabriel synthesis :
- Hydroxymethyl to bromomethyl : Phosphorus tribromide (PBr₃) in dichloromethane.
- Bromomethyl to phthalimide : Potassium phthalimide in DMF.
- Deprotection : Hydrazine hydrate in ethanol to yield 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine .
Key Data:
Synthesis of Tetrahydrofuran-3-Carboxamide
Preparation of Tetrahydrofuran-3-Carboxylic Acid
Tetrahydrofuran-3-carboxylic acid is synthesized via oxidation of 3-hydroxymethyltetrahydrofuran using Jones reagent (CrO₃/H₂SO₄) .
Optimized Conditions:
| Oxidizing Agent | Temperature | Yield |
|---|---|---|
| Jones reagent | 0°C, 1 h | 70% |
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to produce tetrahydrofuran-3-carbonyl chloride .
Reaction Parameters:
Coupling of Pyrazole Amine and Tetrahydrofuran Carbonyl Chloride
Amide Bond Formation
The final step involves coupling 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine with tetrahydrofuran-3-carbonyl chloride using a Schlenk line under inert conditions:
- Base : Triethylamine (Et₃N) in anhydrous tetrahydrofuran (THF).
- Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).
Optimized Protocol:
| Parameter | Value |
|---|---|
| Molar ratio (amine:acid chloride) | 1:1.2 |
| Temperature | 0°C to room temperature |
| Time | 12 h |
| Yield | 76% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
- ¹H/¹³C NMR : Confirmation of methylene bridge (δ 3.8–4.2 ppm) and amide carbonyl (δ 170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺.
Alternative Synthetic Routes
Reductive Amination Strategy
An alternative pathway employs reductive amination :
- Condensation of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde with tetrahydrofuran-3-carboxamide .
- Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol.
Yield Comparison:
| Method | Yield |
|---|---|
| Amide coupling | 76% |
| Reductive amination | 65% |
Solid-Phase Synthesis
A patent-described method utilizes Wang resin -bound tetrahydrofuran-3-carboxylic acid, enabling iterative coupling and cleavage. While scalable, this approach requires specialized equipment.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Cyclocondensation of unsymmetrical ketones with hydrazines risks regioisomeric byproducts. Microwave-assisted synthesis (100°C, 30 min) improves selectivity to >90%.
Stability of Tetrahydrofuran Carbonyl Chloride
The acid chloride is moisture-sensitive. In situ generation using oxalyl chloride minimizes decomposition.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:
- Temperature : Maintain 60–80°C for cyclocondensation steps to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance reaction efficiency .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) for regioselective pyrazole ring formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR validate bond connectivity; pyrazole C-H protons appear at δ 7.2–8.1 ppm, while tetrahydrofuran protons resonate at δ 3.5–4.0 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times compared to standards .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 306.1584) and fragmentation patterns .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals; HMBC correlations confirm long-range coupling between the pyrazole and tetrahydrofuran moieties .
- X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopenta-pyrazole ring system (e.g., C-C bond lengths: 1.38–1.42 Å) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic environments and validates experimental data .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs); prioritize analogs with ΔG < −8 kcal/mol .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity .
- Comparative Tables : Example of structural analogs and their bioactivity:
| Compound Modification | Target Affinity (IC₅₀) | Key Reference |
|---|---|---|
| Replacement of tetrahydrofuran with thiophene | 2.1 μM (Kinase X) | |
| Methyl group at pyrazole C2 | 5.3 μM (Receptor Y) |
Q. How can reaction mechanisms for side products (e.g., dimerization during synthesis) be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy; identify intermediates (e.g., enolates) that promote dimerization .
- Isolation of Byproducts : Use preparative TLC to isolate dimers, followed by MS/MS to confirm structures .
- Computational Studies : Simulate transition states using Gaussian09 to identify energy barriers for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
